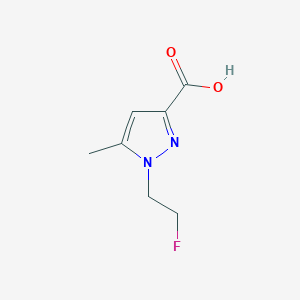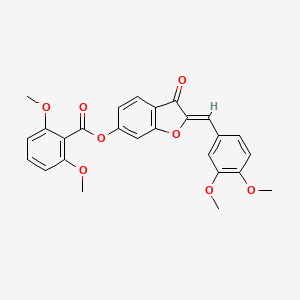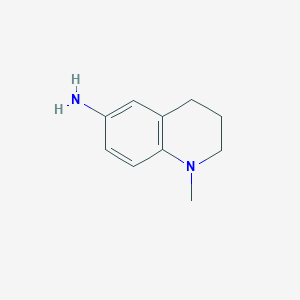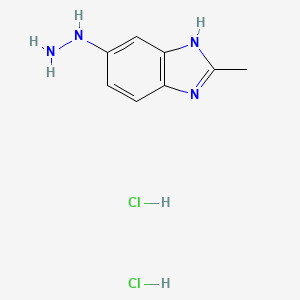
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea, also known as MBTU, is a chemical compound with potential applications in scientific research. It belongs to the class of benzothiazole derivatives and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea serves as a precursor in the synthesis of novel ligands and complexes with potential applications in various fields. For instance, the synthesis of two novel ligands from the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde with benzothiazole derivatives has been reported. These ligands, upon forming complexes with transition metals like Cu(II), Ni(II), and Co(II), demonstrated varied antibacterial activities and better antioxidant potentials compared to the ligands alone, highlighting their potential in medicinal chemistry (Ekennia et al., 2017).
Biological Evaluation
The structural motif of this compound is central to the design and synthesis of derivatives with significant biological activities. For example, 6-methoxy-2-amino benzothiazole derivatives were synthesized and showed potent antibacterial activity against various microorganisms, indicating the utility of this moiety in developing new antimicrobial agents (Juber, Hamed, & Khalil, 2020).
Antioxidant and Antitumor Activities
Compounds incorporating the benzothiazole structure have shown promising antioxidant and antitumor activities. A study demonstrated that benzothiazole-isothiourea derivatives could inactivate reactive chemical species through their antioxidant activity. One compound, in particular, exhibited significant scavenging activity and protected against acetaminophen-induced hepatotoxicity, suggesting potential for therapeutic applications (Cabrera-Pérez et al., 2016).
Antimicrobial and Antifilarial Activities
The antimicrobial and antifilarial activities of benzothiazole derivatives, including those related to this compound, have been well documented. Certain derivatives exhibited potent efficacy against third stage larvae and preadult worms of various parasitic species, underscoring the potential for developing new antiparasitic drugs (Zahner et al., 1990).
Chemoproteomic Profiling
Research into the effects of this compound derivatives on tubulin polymerization inhibition, as demonstrated by methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, highlights the role of these compounds in disrupting cell division and displaying antiproliferative activity toward human cancer cells. This opens avenues for developing novel anticancer therapies (Minegishi et al., 2015).
properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMWYBOTQNVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)
![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)
![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)